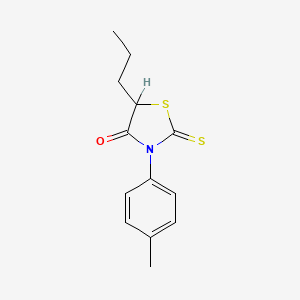![molecular formula C19H25NO B14710866 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one CAS No. 21977-77-5](/img/structure/B14710866.png)
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one involves several steps. One common synthetic route includes the reaction of cycloheptanone with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Análisis De Reacciones Químicas
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Hydrogenation: The compound can be hydrogenated to reduce double bonds, often using palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one can be compared with other piperidine derivatives such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar piperidine structure but differs in its functional groups and overall molecular structure.
2-(4-Phenylpiperidin-1-yl)ethanamine: Another similar compound with a piperidine ring, but with different substituents and properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
21977-77-5 |
|---|---|
Fórmula molecular |
C19H25NO |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-[(4-phenylpiperidin-1-yl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C19H25NO/c21-19-10-6-2-5-9-18(19)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2 |
Clave InChI |
YBRNNEVOPJGJPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CN2CCC(CC2)C3=CC=CC=C3)C(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


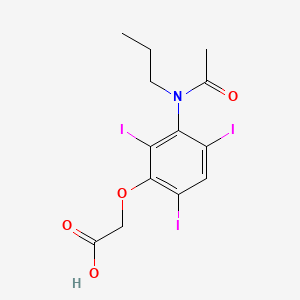
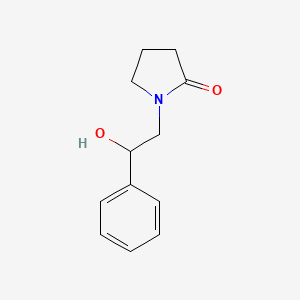


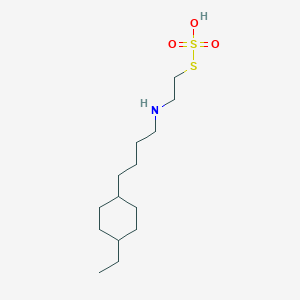
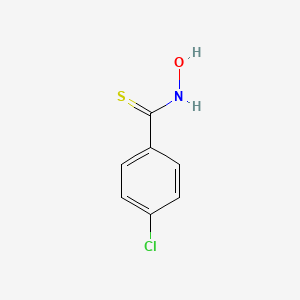
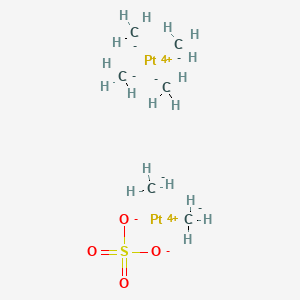

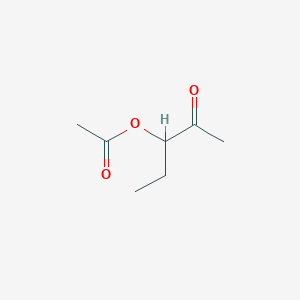
![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
